An In-Depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: Structure, Properties, and Applications
An In-Depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione , a chiral heterocyclic compound, serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, offering insights for its effective utilization in research and drug discovery.
Molecular Structure and Physicochemical Properties
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as N-methyl-D-alanine N-carboxyanhydride (NCA), is a five-membered heterocyclic ring system. The "(4R)" designation specifies the stereochemistry at the 4-position, which is derived from the corresponding D-amino acid precursor, N-methyl-D-alanine.
Caption: Chemical structure of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₃ | |
| Molecular Weight | 129.11 g/mol | |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, sealed, away from moisture | |
| CAS Number | 91049-52-4 |
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¹H NMR: Expected signals would include a quartet for the proton at the C4 position, a doublet for the C4-methyl group, and a singlet for the N-methyl group.
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¹³C NMR: Carbonyl carbons (C2 and C5) would appear downfield. Signals for the C4, C4-methyl, and N-methyl carbons would also be present in the aliphatic region.
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IR Spectroscopy: Characteristic strong carbonyl stretching frequencies for the dione functionality are expected in the region of 1750-1850 cm⁻¹.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 129, with characteristic fragmentation patterns.
Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
The primary synthetic route to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione involves the cyclization of N-methyl-D-alanine using a phosgene equivalent. This method is a well-established procedure for the preparation of N-carboxyanhydrides (NCAs) from α-amino acids.[2][3][4] The use of triphosgene is often preferred due to its solid nature, which makes it safer and easier to handle than gaseous phosgene or liquid diphosgene.[4]
Caption: General workflow for the synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.
Detailed Experimental Protocol (Adapted from general procedures for NCA synthesis): [3][4]
Materials:
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N-methyl-D-alanine
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Drying of Starting Material: Thoroughly dry N-methyl-D-alanine under high vacuum to remove any residual moisture.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas (nitrogen or argon), suspend the dried N-methyl-D-alanine in anhydrous THF.
-
Addition of Phosgene Source: In a separate flask, prepare a solution of triphosgene in anhydrous THF. Add this solution dropwise to the suspension of N-methyl-D-alanine at room temperature with vigorous stirring. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux until the solution becomes clear, indicating the consumption of the starting amino acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.[3]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in a minimal amount of anhydrous THF and precipitate the product by adding a large volume of anhydrous hexane.
-
Purification and Storage: Collect the crystalline product by filtration under an inert atmosphere, wash with anhydrous hexane, and dry under high vacuum. The purified (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione should be stored under an inert atmosphere at low temperature (2-8°C) to prevent degradation.
Applications in Drug Development and Asymmetric Synthesis
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and its parent class of oxazolidinones are valuable tools in pharmaceutical research and development, primarily for two key reasons: their role as chiral auxiliaries and their utility in the synthesis of N-methylated peptides.
Chiral Auxiliary in Asymmetric Synthesis
Chiral oxazolidinones are widely recognized as "Evans' auxiliaries" and are instrumental in controlling the stereochemical outcome of various chemical transformations.[5][6][7][8] By temporarily incorporating the chiral oxazolidinone moiety onto a substrate, chemists can direct the formation of new stereocenters with high diastereoselectivity.[7] Although (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione itself is more commonly used as a monomer for peptide synthesis, the broader class of chiral oxazolidinones has been successfully employed in the total synthesis of numerous biologically active natural products.[5]
Caption: General scheme for the use of a chiral auxiliary in asymmetric synthesis.
Synthesis of N-Methylated Peptides
One of the most significant applications of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is in the synthesis of peptides containing N-methylated amino acids. N-methylation of the peptide backbone is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs.[9]
Advantages of N-Methylation:
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Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, leading to a longer in vivo half-life.
-
Enhanced Membrane Permeability: N-methylation can disrupt hydrogen bonding networks, making the peptide more lipophilic and improving its ability to cross cell membranes.[9]
-
Improved Bioavailability: As a result of increased stability and permeability, N-methylated peptides often exhibit better oral bioavailability.[9]
-
Conformational Control: The introduction of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.[9]
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione serves as an activated monomer for the incorporation of N-methyl-D-alanine into a growing peptide chain. The ring-opening polymerization of NCAs is a well-established method for the synthesis of polypeptides and peptide block copolymers, which have applications in drug delivery systems.[10][11][12]
Safety and Handling
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stability and Reactivity: The compound is stable under recommended storage conditions (2-8°C, dry, inert atmosphere). It is sensitive to moisture and should be handled accordingly.
-
Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.
-
Hazardous Decomposition Products: Decomposition may produce carbon oxides and nitrogen oxides.
For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a valuable and versatile chiral building block for organic synthesis and pharmaceutical development. Its utility in the stereocontrolled synthesis of complex molecules and, more importantly, as a precursor for N-methylated peptides, underscores its significance in the design of next-generation therapeutics with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this powerful tool in their scientific endeavors.
References
-
Semple, J. E., Sullivan, B., & Sill, K. N. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]
-
Semple, J. E., Sullivan, B., & Sill, K. N. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]
-
Tran, T. V., et al. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ResearchGate. Retrieved from [Link]
-
(n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Retrieved from [Link]
- (n.d.). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. Google Patents.
-
(2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Retrieved from [Link]
-
(n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. Retrieved from [Link]
-
(n.d.). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. ResearchGate. Retrieved from [Link]
-
(n.d.). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]
-
(2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]
-
(n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Retrieved from [Link]
-
(2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
(n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Retrieved from [Link]
-
(n.d.). Convenient phosgene-free synthesis of polypeptides bearing reactive alkene moiety through polycondensation of activated urethane derivative of α-amino acid. ResearchGate. Retrieved from [Link]
-
(2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. NIH. Retrieved from [Link]
-
(n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Retrieved from [Link]
-
(n.d.). preparation-of-poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides. Utrecht University. Retrieved from [Link]
-
(n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. ResearchGate. Retrieved from [Link]
-
(n.d.). Recent advances in drug delivery systems based on polypeptides prepared from N-carboxyanhydrides. Atlantic Technological University (ATU). Retrieved from [Link]
-
(2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
(2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of. TU Dresden. Retrieved from [Link]
-
(n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
(n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
(n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. Retrieved from [Link]
-
(n.d.). Studies toward Labeling Cytisine with [ 11 C]Phosgene: Rapid Synthesis of a δ-Lactam Involving a New Chemoselective Lithiation−Annulation Method. ResearchGate. Retrieved from [Link]
Sources
- 1. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. mdpi.com [mdpi.com]
- 12. pure.atu.ie [pure.atu.ie]
